

A Comparative Study of the Physicochemical Properties of Lactose Octaacetate and Sucrose Octaacetate

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Compound of Interest

Compound Name: *Lactose octaacetate*

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This guide provides a detailed comparison of the physicochemical properties of two common disaccharide peracetates: **lactose octaacetate** and sucrose octaacetate. Understanding these properties is crucial for applications in drug delivery, materials science, and as chemical intermediates. This document summarizes key quantitative data, outlines experimental protocols for property determination, and presents a visual workflow for their synthesis and analysis.

Introduction

Lactose octaacetate and sucrose octaacetate are fully acetylated derivatives of the disaccharides lactose and sucrose, respectively. The acetylation of the hydroxyl groups significantly alters the physical and chemical characteristics of the parent sugars, rendering them hydrophobic and soluble in organic solvents. While both are white crystalline solids, their distinct structural differences, arising from the different glycosidic linkages and monosaccharide compositions of lactose (galactose-glucose) and sucrose (glucose-fructose), lead to notable variations in their physicochemical profiles.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key physicochemical properties of **lactose octaacetate** and sucrose octaacetate based on available experimental data.

Property	Lactose Octaacetate	Sucrose Octaacetate
Molecular Formula	C ₂₈ H ₃₈ O ₁₉	C ₂₈ H ₃₈ O ₁₉
Molecular Weight	678.59 g/mol	678.59 g/mol
Melting Point	75-78 °C[1][2], 139-141 °C (β-anomer)[3]	82-89 °C[4][5][6]
Boiling Point	683.1 °C at 760 mmHg	250 °C at 1 mmHg[4], 260 °C (decomposes at ~285 °C)[4]
Density	1.37 g/cm ³	1.27 g/cm ³ at 16 °C[4], 1.28 g/cm ³ (glassy form at 20 °C)[4]
Solubility in Water	Insoluble	Slightly soluble (0.25 to 1.4 g/L at room temperature)[4][7]
Solubility in Organic Solvents	Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Methanol (MeOH)[3]. Soluble in DMSO: ≥ 5 mg/mL[8].	Soluble in ethanol, diethyl ether, acetone, benzene, chloroform, toluene[4]. Solubility in ethanol: 90 g/L[9]. Soluble in methanol and chloroform[5].
Appearance	White crystalline solid	Colorless needles or white powder[4][5]
Optical Rotation [α] _D	Not consistently reported	+59.79° (c=1, chloroform)[4]

Experimental Protocols

The following sections detail the methodologies for the synthesis and determination of key physicochemical properties of lactose and sucrose octaacetate.

Synthesis of Octaacetylated Disaccharides

A common and effective method for the synthesis of both lactose and sucrose octaacetate is through acetylation using acetic anhydride with a catalyst.

Materials:

- D-(+)-Lactose monohydrate or Sucrose
- Acetic anhydride
- Anhydrous sodium acetate (catalyst)
- Ethanol (95%) for recrystallization
- Ice

Procedure:

- In a round-bottom flask, combine the respective disaccharide (lactose or sucrose) and anhydrous sodium acetate.
- Carefully add an excess of acetic anhydride to the flask.
- Heat the mixture under reflux with constant stirring for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, the mixture is cooled to room temperature and then slowly poured into a beaker containing a mixture of ice and water with vigorous stirring. This will precipitate the crude product and hydrolyze the excess acetic anhydride.
- The white solid precipitate is collected by vacuum filtration and washed thoroughly with cold water.
- The crude product is then purified by recrystallization from hot ethanol (95%) to yield the pure octaacetate derivative.

Determination of Melting Point

The melting point is a crucial indicator of purity and can be determined using a capillary melting point apparatus.

Procedure:

- A small amount of the dried, crystalline sample is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- The capillary tube is placed in the heating block of a melting point apparatus.
- The sample is heated at a steady rate (e.g., 2-5 °C per minute) initially.
- As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C per minute to allow for accurate determination.
- The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted. For a pure compound, this range should be narrow (typically 1-2 °C).

Determination of Solubility

The solubility of the compounds in various solvents can be determined quantitatively using the shake-flask method.

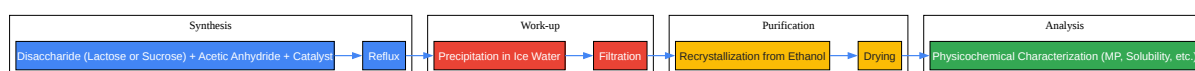
Procedure:

- An excess amount of the solid octaacetate is added to a known volume of the desired solvent in a sealed flask.
- The flask is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- After reaching equilibrium, the undissolved solid is separated from the solution by filtration or centrifugation.
- A known volume of the saturated solution is then carefully evaporated to dryness.

- The mass of the remaining solid is measured, and the solubility is calculated and expressed in grams per 100 mL or moles per liter.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis and purification of both lactose and sucrose octaacetate.



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Caption: General workflow for the synthesis and purification of octaacetylated disaccharides.

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